2-(p-tolyl)benzoxazole CAS number and properties
2-(p-tolyl)benzoxazole CAS number and properties
An In-depth Technical Guide to 2-(p-tolyl)benzoxazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound 2-(p-tolyl)benzoxazole. We will delve into its core properties, established synthesis protocols, spectroscopic signature, and its burgeoning applications in medicinal chemistry, providing the field-proven insights necessary for its effective utilization in a laboratory setting.
Introduction: The Significance of the Benzoxazole Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the benzoxazole nucleus being a particularly "privileged" scaffold.[1] This structure, consisting of a benzene ring fused to an oxazole ring, is found in numerous pharmaceutically active compounds, conferring a wide spectrum of biological activities.[2][3] These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][4]
2-(p-tolyl)benzoxazole, a derivative featuring a p-tolyl group at the 2-position, serves as both a valuable research chemical and a key building block for more complex bioactive molecules.[5] Understanding its fundamental characteristics is paramount for any researcher aiming to leverage its potential in drug discovery and materials science.
Core Properties and Identification
Precise identification and understanding of a compound's physicochemical properties are the foundation of any scientific investigation. 2-(p-tolyl)benzoxazole is typically supplied as a yellow to off-white solid.[6][7]
Table 1: Physicochemical and Identification Data for 2-(p-tolyl)benzoxazole
| Property | Value | Source(s) |
| CAS Number | 835-71-2 | [5][6][8] |
| Molecular Formula | C₁₄H₁₁NO | [5][6][8] |
| Molecular Weight | 209.25 g/mol | [6][7] |
| Appearance | White to Light yellow powder to crystal | [6][7] |
| Melting Point | 111 - 117 °C | [6][7] |
| Boiling Point | 196 °C @ 20 Torr; 309 °C @ 760 Torr | [6][9] |
| Purity | Typically ≥95% (GC) | [7][8] |
| Synonyms | 2-(4-Methylphenyl)benzoxazole; 2-p-Tolylbenzoxazole | [5][7][8] |
Synthesis Methodology: A Protocol for Success
The construction of the 2-aryl benzoxazole core is a well-established transformation in organic chemistry. Common strategies include the transition metal-catalyzed cyclization of o-haloanilides and, more frequently, the condensation of a 2-aminophenol with an aromatic aldehyde or carboxylic acid under oxidative or acidic conditions.[4] The latter approach is often favored for its operational simplicity and accessibility of starting materials.
Experimental Protocol: Synthesis via Condensation of 2-Aminophenol and p-Toluic Acid
This protocol describes a common and reliable method for the synthesis of 2-(p-tolyl)benzoxazole. The causality behind this choice lies in its high efficiency and the stability of the starting materials. The use of an acid catalyst like polyphosphoric acid (PPA) facilitates both the initial amide formation and the subsequent dehydrative cyclization in a one-pot procedure.
Materials:
-
2-Aminophenol
-
p-Toluic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and p-toluic acid (1.05 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-15 times the weight of the 2-aminophenol). PPA acts as both the solvent and the dehydrating acid catalyst.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to approximately 80-100 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into cold water with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization & Filtration: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This step is critical to remove any residual acid. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-(p-tolyl)benzoxazole as a crystalline solid.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for 2-(p-tolyl)benzoxazole.
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for 2-(p-tolyl)benzoxazole
| Technique | Predicted Chemical Shifts / Bands | Assignment |
| ¹H NMR | ~8.1 ppm (d, 2H)~7.7-7.3 ppm (m, 6H)~2.4 ppm (s, 3H) | Aromatic protons ortho to benzoxazole NOther aromatic protonsMethyl (tolyl) protons |
| ¹³C NMR | ~163 ppm~151, ~142 ppm~130-110 ppm~21 ppm | C2 carbon of benzoxazoleQuaternary carbons of benzoxazoleAromatic CH carbonsMethyl (tolyl) carbon |
| FT-IR (cm⁻¹) | ~1620-1600~1570-1550~1250-1230~3080-3030 | Aromatic C=C stretchingC=N stretching (oxazole ring)Asymmetric C-O-C stretchingAromatic C-H stretching |
| Mass Spec. | m/z 209.08 [M]⁺m/z 180.07 [M-CHO]⁺ | Molecular IonFragment from loss of CHO |
Applications in Research and Drug Development
The 2-substituted benzoxazole scaffold is a prolific pharmacophore due to its ability to participate in various non-covalent interactions with biological targets.[4] Derivatives have demonstrated a vast array of pharmacological activities.
-
Antimicrobial Agents: The benzoxazole core is present in compounds that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Some studies suggest that these compounds may act as DNA gyrase inhibitors.[4]
-
Anticancer Agents: Numerous 2-aryl benzoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.[2][12] Their mechanisms often involve the inhibition of key enzymes like topoisomerases or protein kinases.[12]
-
Neurodegenerative Disease Research: 2-arylbenzoxazoles have been identified as promising scaffolds for the development of antagonists for the adenosine A₂A receptor.[13] Antagonism of this receptor is a therapeutic strategy being explored for the treatment of Parkinson's and Alzheimer's diseases.[13]
-
Chemical Probe and Materials Science: The rigid, planar, and electron-rich nature of the benzoxazole system makes it an attractive component for fluorescent probes and organic electronic materials.[3]
Pharmacological Landscape of the Benzoxazole Core
Caption: Diverse biological activities of the benzoxazole scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(p-tolyl)benzoxazole is essential. It should only be handled by trained personnel familiar with its potential hazards.
-
Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). It may also be harmful if swallowed.[9]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure work is conducted in a well-ventilated fume hood. Wash hands and exposed skin thoroughly after handling.
-
Storage: 2-(p-tolyl)benzoxazole is noted to be air-sensitive.[7][14] It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dry and dark place.[6][7][15]
Conclusion
2-(p-tolyl)benzoxazole is more than just a catalog chemical; it is a versatile and valuable molecule for the modern research scientist. Its straightforward synthesis, stable nature, and position as a key intermediate for biologically active compounds make it a staple in medicinal chemistry libraries. This guide has provided the core technical knowledge—from its fundamental properties and synthesis to its applications and safe handling—required to confidently and effectively incorporate 2-(p-tolyl)benzoxazole into advanced research and development programs.
References
-
CAS 835-71-2 | 2-(p-Tolyl)benzoxazole. Hoffman Fine Chemicals. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
-
Characterization Details. The Royal Society of Chemistry. [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Research Online. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Semantic Scholar. [https://www.semanticscholar.org/paper/Quantum-mechanical-and-spectroscopic-(FT-IR%2C-and-Arjunan-Mohan/4712574e4056251b6a12781b089c1f609650d9c4]([Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. Springer. [Link]
-
¹H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][6][8] oxazine. ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. 2-(P-TOLYL)BENZOXAZOLE | 835-71-2 [amp.chemicalbook.com]
- 10. esisresearch.org [esisresearch.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | TCI AMERICA [tcichemicals.com]
- 15. 835-71-2|2-(p-Tolyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
